N-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)-2-((4-methylphenyl)sulfonyl)ethanamide
Description
N-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)-2-((4-methylphenyl)sulfonyl)ethanamide is a synthetic organic compound characterized by two distinct structural motifs:
- Sulfonamide-ethanamide side chain: A 2-((4-methylphenyl)sulfonyl)ethanamide group, contributing to hydrophobicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-2-(4-methylphenyl)sulfonylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-12-4-6-15(7-5-12)24(22,23)11-16(21)19-18-13-8-14(20)10-17(2,3)9-13/h4-8,18H,9-11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZFIDYFQVQOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC2=CC(=O)CC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)-2-((4-methylphenyl)sulfonyl)ethanamide, also known by its CAS number 1119391-63-7, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.43 g/mol. The compound features a sulfonamide group, which is often associated with diverse biological activities including antimicrobial and anti-inflammatory effects.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition can lead to antimicrobial effects.
- Modulation of Signaling Pathways : Studies suggest that compounds with similar structures can modulate signaling pathways related to inflammation and cancer progression.
- Antioxidant Properties : Some derivatives of sulfonamides exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of sulfonamide derivatives, including compounds structurally related to this compound. Results indicated significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has demonstrated that compounds with similar structural features can reduce inflammation in vitro and in vivo. For instance, a derivative was shown to decrease the production of pro-inflammatory cytokines in macrophages . This suggests that this compound may also possess anti-inflammatory properties.
Cytotoxicity Studies
In a cytotoxicity assay against cancer cell lines, similar compounds were evaluated for their ability to induce apoptosis. Preliminary results showed that certain analogs could effectively reduce cell viability in a dose-dependent manner . Further studies are needed to establish the specific cytotoxic effects of this compound.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antiproliferative Properties
Research indicates that compounds similar to N-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)-2-((4-methylphenyl)sulfonyl)ethanamide exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown significant inhibition of cell growth in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the disruption of cellular proliferation pathways, although specific pathways for this compound are still under investigation .
Pharmacokinetics and ADME Properties
Current studies are investigating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These properties are essential for determining the bioavailability and therapeutic efficacy of the compound within biological systems. Preliminary data suggest that modifications to the chemical structure may enhance its pharmacokinetic profile.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Cyclohexenyl Ring : This is achieved through cyclization reactions starting from simple precursors.
- Amidation Reaction : The cyclohexenyl ring is then reacted with an amine to form the amide linkage, often utilizing coupling reagents like EDCI or DCC to facilitate this process.
Case Study 1: Anticancer Activity
A study conducted on structurally related compounds demonstrated their ability to inhibit cell proliferation in several human cancer cell lines. The antiproliferative effects were measured using assays such as MTT and colony formation assays, showing IC50 values that indicate effective concentrations for therapeutic use .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which similar compounds induce apoptosis in cancer cells. The study utilized flow cytometry and Western blotting techniques to analyze changes in cell cycle progression and apoptosis markers, revealing significant insights into how these compounds interact at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Containing Analogs
(a) (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3, )
- Structure : Features a sulfamoyl group linked to a phenyl ring and a tetrahydrofuran-derived 2-oxo moiety.
- Key Differences: Core scaffold: The tetrahydrofuran ring () contrasts with the dimethylcyclohexenone in the target compound. Substituents: The target’s ethanamide chain is replaced by an acetamide group in Compound 3.
- Synthesis: Both compounds employ sulfonylation reactions, but Compound 3 uses N-acetylsulfanilyl chloride and triethylamine in ethanol, yielding a lower molecular weight product (299.34 g/mol vs. ~395 g/mol estimated for the target) .
(b) Tec ([2-[(4-methylphenyl)sulfonyl]ethoxy]carbonyl, )
Cyclohexenyl and Enamine Derivatives
(a) N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide ()
- Structure: Contains a 4,4-dimethylcyclohex-1-enyl group and an oxazolidinone ring.
(b) N-[3,5-bis(trifluoromethyl)phenyl]-2-[[2-[(2,6-dimethylphenyl)amino]-2-oxidanylidene-ethyl]-methyl-amino]ethanamide ()
- Structure : Features a branched ethanamide chain with oxidanylidene and aryl substituents.
- Key Contrast: The target’s dimethylcyclohexenone core may confer greater conformational rigidity compared to this compound’s flexible alkyl chain .
Physicochemical and Functional Group Analysis
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl Group Impact : The Tos group (common in ) enhances stability and hydrophobic interactions, but its positioning (e.g., ethanamide vs. sulfamoyl) alters solubility and target affinity.
Cyclohexenyl vs. Heterocyclic Cores: The target’s cyclohexenylamino group may improve metabolic stability compared to tetrahydrofuran or oxazolidinone derivatives .
Preparation Methods
Sulfonation of p-Toluenesulfonyl Chloride
p-Toluenesulfonyl chloride is reacted with ethanolamine in a basic aqueous medium (e.g., NaHCO₃) to form 2-((4-methylphenyl)sulfonyl)ethanol. This intermediate is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Acetylation of the Sulfonamide
The carboxylic acid is converted to the ethanamide via treatment with acetic anhydride in DCM. For example, acetylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with acetic anhydride yields N-(4-boronophenyl)acetamide in 87% yield. Similar conditions (DCM, room temperature, 10 hours) are applicable here.
Optimization Insight :
- Excess acetic anhydride (5 equivalents) ensures complete acetylation.
- Column chromatography (PE/EA = 1:1) effectively isolates the product.
Coupling of Cyclohexenylamino and Sulfonamide-Ethanamide Moieties
The final step involves forming an amide bond between the cyclohexenylamine and sulfonamide-ethanamide. Two principal strategies are employed:
Direct Amide Coupling
Activation of the carboxylic acid (from the sulfonamide-ethanamide) as an acyl chloride (using thionyl chloride) enables reaction with the cyclohexenylamine. Alternatively, coupling agents like EDC/HOBt facilitate amide formation in DCM or THF.
Example Protocol :
Palladium-Catalyzed Cross-Coupling
For boron-containing intermediates, Suzuki-Miyaura coupling is viable. For instance, N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide couples with brominated sulfonamides using Pd(dppf)Cl₂ (2.5 mol%) in a toluene/ethanol/water mixture.
Reaction Conditions :
- Catalyst : Pd₂(dba)₃ or PdCl₂(dppf) (2.5–5 mol%).
- Base : Na₂CO₃ or K₂CO₃ (2–4 equiv).
- Temperature : 110°C (microwave-assisted) or 80°C (conventional heating).
Yield : 74–90% after column chromatography.
Crystallization and Characterization
Single crystals of the target compound are obtained via slow evaporation from ethanol, analogous to related sulfonamides. X-ray diffraction confirms the three-dimensional hydrogen-bonded network (N–H···O and C–H···O interactions). Key metrics include:
- Bond lengths : C–N = 1.45 Å, C–O = 1.22 Å (consistent with conjugated amides).
- Dihedral angle : 46.18° between the cyclohexenyl and benzene planes.
LC-MS (ESI⁺) and ¹H/¹³C NMR verify molecular weight (calcd. 378.45 g/mol) and structural integrity.
Challenges and Optimization
- Regioselectivity : Steric hindrance from the 5,5-dimethyl group necessitates prolonged reaction times (e.g., 18 hours).
- Purification : Silica gel chromatography (ethyl acetate/hexane) resolves byproducts like over-acetylated species.
- Catalyst Loading : Reducing Pd catalyst to 1 mol% maintains efficiency while lowering costs.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)-2-((4-methylphenyl)sulfonyl)ethanamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting the sulfonyl chloride intermediate with the cyclohexenylamine derivative under anhydrous conditions.
- Cyclization and oxidation : Controlled oxidation of intermediates using reagents like ammonium persulfate (APS) or Swern oxidation (as described in flow-chemistry protocols for analogous compounds) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for high yields, as demonstrated in similar acetamide syntheses .
- Purification : Column chromatography or recrystallization (ethanol/water systems) ensures ≥95% purity, validated via HPLC .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve stereochemistry and functional groups (e.g., sulfonyl and enamine moieties). Example: H-NMR peaks at δ 2.1–2.3 ppm for dimethyl groups and δ 7.2–7.8 ppm for aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching calculated mass) .
- HPLC : Reverse-phase chromatography with UV detection (λmax ~255 nm) quantifies impurities (<0.5% total) .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield?
Answer:
- Parameter screening : Use fractional factorial designs to prioritize variables (temperature, solvent ratio, catalyst loading). For example, flow-chemistry DoE reduced side products by 30% in diazomethane syntheses .
- Response surface methodology (RSM) : Model interactions between factors (e.g., reaction time vs. temperature) to identify optimal conditions.
- Statistical validation : Confirm robustness via ANOVA and replicate runs .
Advanced: How to resolve spectral data contradictions (e.g., unexpected NMR splitting or MS adducts)?
Answer:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., thieno-pyrimidine derivatives) to assign ambiguous signals .
- Isotopic labeling : Use N or H labeling to confirm hydrogen bonding or tautomerization in the enamine group .
- Impurity profiling : Identify minor peaks via LC-MS/MS and compare retention times with known byproducts (e.g., desulfonation products) .
Basic: What stability considerations are relevant for long-term storage?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl group .
- Light sensitivity : Amber vials mitigate photodegradation of the cyclohexenyl moiety.
- Hygroscopicity : Use desiccants (silica gel) to avoid water absorption, which can catalyze decomposition .
Advanced: What strategies validate biological activity while minimizing assay interference?
Answer:
- Counter-screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific binding .
- Dose-response curves : Use Hill slope analysis to confirm target engagement (EC50 values).
- Metabolic stability assays : Incubate with liver microsomes to assess degradation pathways .
Advanced: How to computationally model interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., cyclooxygenase analogs) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-protein complexes .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on activity .
Basic: What solvent systems are suitable for solubility testing?
Answer:
- Polar solvents : DMSO or DMF for stock solutions (10 mM).
- Aqueous buffers : PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays.
- Co-solvents : Ethanol/water (1:1 v/v) for kinetic solubility studies .
Advanced: How to address discrepancies in impurity profiles across synthesis batches?
Answer:
- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .
- Byproduct isolation : Scale-up impurities via preparative HPLC and characterize via NMR/MS to trace their origin .
- Root-cause analysis : Investigate raw material variability (e.g., sulfonyl chloride purity) using ICP-MS .
Advanced: What in silico tools predict metabolic pathways and toxicity?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability, CYP inhibition, and hepatotoxicity .
- Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0 .
- Toxicity alerts : Screen for structural alerts (e.g., mutagenic nitro groups) using DEREK Nexus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
